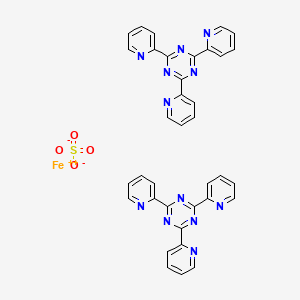

iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate

CAS No.: 68510-43-0

Cat. No.: VC18476807

Molecular Formula: C36H24FeN12O4S

Molecular Weight: 776.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68510-43-0 |

|---|---|

| Molecular Formula | C36H24FeN12O4S |

| Molecular Weight | 776.6 g/mol |

| IUPAC Name | iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate |

| Standard InChI | InChI=1S/2C18H12N6.Fe.H2O4S/c2*1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15;;1-5(2,3)4/h2*1-12H;;(H2,1,2,3,4)/q;;+2;/p-2 |

| Standard InChI Key | MHBZPZCLMXLZSG-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4.C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4.[O-]S(=O)(=O)[O-].[Fe+2] |

Introduction

Chemical Identity and Structural Properties

Molecular Composition

The complex is defined by the formula C₃₆H₂₄FeN₁₂O₄S, with a molecular weight of 776.6 g/mol. Its IUPAC name, iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate, reflects the coordination of Fe²⁺ with three pyridyl-triazine ligands and a sulfate anion. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 68510-43-0 |

| PubChem CID | 110383 |

| Standard InChI | InChI=1S/2C18H12N6.Fe... |

| Canonical SMILES | C1=CC=NC(=C1)C2=NC(=NC(=N2)... |

The crystal structure involves Fe²⁺ in an octahedral geometry, bonded to six nitrogen atoms from two TPTZ ligands, with sulfate balancing the charge .

Spectral Characteristics

-

UV-Vis Absorption: λₘₐₓ = 593 nm (ε = 22,500 L·mol⁻¹·cm⁻¹ in aqueous solution) .

-

Extraction Efficiency: Partition coefficient of 450 in nitrobenzene with perchlorate, enabling preconcentration .

Synthesis and Purification

Ligand Synthesis

TPTZ (C₁₈H₁₂N₆) is synthesized via cyclotrimerization of 2-pyridineacetonitrile under basic conditions, followed by purification via recrystallization from aqueous ethanol .

Complex Formation

-

Reduction of Fe³⁺: Fe³⁺ is reduced to Fe²⁺ using hydroxylammonium chloride in acetate buffer (pH 4.8) .

-

Coordination: Fe²⁺ reacts with TPTZ in a 1:2 molar ratio, forming the violet [Fe(TPTZ)₂]²⁺ complex .

-

Counterion Exchange: Sulfate replaces initial anions (e.g., iodide) via ion-exchange chromatography, yielding the final sulfate salt .

Yield: ~85% after purification .

Mechanistic Insights

Redox Chemistry

In analytical procedures:

The complex’s stability constant (log β = 18.2) ensures minimal dissociation under acidic conditions .

Interference Studies

| Interferent | Tolerance Limit (mg/L) | Effect |

|---|---|---|

| Cu²⁺ | 5 | Competitive complexation (λₘₐₓ = 470 nm) |

| Co²⁺ | 2 | Yellow precipitate formation |

| Ni²⁺ | 10 | Weak absorbance at 593 nm |

| EDTA | 0.1 | Chelates Fe²⁺, preventing reaction |

Masking agents like citrate or fluoride mitigate interference from Al³⁺ and PO₄³⁻ .

Analytical Applications

Environmental Analysis

-

Water Testing: Detects Fe²⁺ at 0.02–5.0 ppm (LOD = 0.005 ppm) after dithionite reduction of colloidal Fe³⁺ .

-

Soil Extracts: Acid digestion (HCl/HNO₃) followed by TPTZ complexation quantifies total iron in siliceous materials .

Clinical Diagnostics

-

Serum Iron: Deproteinization with trichloroacetic acid precedes analysis, achieving recovery rates of 98–102% .

-

Urine Samples: Ascorbic acid reduces Fe³⁺, enabling urinary iron detection at 0.1–2.0 µg/mL .

Industrial Use

Comparative Performance

| Parameter | TPTZ Method | FRAP Assay | Bathophenanthroline |

|---|---|---|---|

| λₘₐₓ (nm) | 593 | 593 | 535 |

| pH Range | 3.5–5.5 | 1.8–3.6 | 4.0–6.0 |

| Linear Range (ppm) | 0.02–5.0 | 0.1–2.5 | 0.05–3.0 |

| Interference | Moderate (Cu²⁺) | High (antioxidants) | Low (EDTA) |

The TPTZ method’s insensitivity to dissolved oxygen and light (vs. FRAP) enhances field applicability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume